molecular formula C8H14N2 B8790805 octahydro-1H-azeto[1,2-a]pyrrolo[3,4-d]pyrrole

octahydro-1H-azeto[1,2-a]pyrrolo[3,4-d]pyrrole

Cat. No. B8790805
M. Wt: 138.21 g/mol
InChI Key: UHXHEZZUORBPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-1H-azeto[1,2-a]pyrrolo[3,4-d]pyrrole is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2,9-diazatricyclo[5.3.0.02,5]decane

InChI

InChI=1S/C8H14N2/c1-2-10-7(1)3-6-4-9-5-8(6)10/h6-9H,1-5H2

InChI Key

UHXHEZZUORBPBE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C1CC3C2CNC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.7 g (65.1 mmol) of ethyl 1,4-diazatricyclo [6.2.0.02,6 ]decane-4-carboxylate are heated under reflux overnight with 42 g of Ba(OH)2. 8H2O in 150 ml of water. Potassium carbonate is added, barium carbonate is filtered off with suction and the filtrate is extracted ten times using 100 ml of chloroform each time. The extracts are dried over potassium carbonate and concentrated, and the residue is distilled.
Name
ethyl 1,4-diazatricyclo [6.2.0.02,6 ]decane-4-carboxylate
Quantity
13.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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